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Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

Cat. No.: S548769

Ravoxertinib (GDC-0994) is a potent, highly selective, and orally bioavailable small-molecule inhibitor of
extracellular signal-regulated kinase 1 and 2 (ERK1/2). As a key downstream node in the MAPK signaling
pathway, ERK1/2 represents a crucial therapeutic target for cancers with RAS/RAF mutations and other
conditions involving MAPK pathway dysregulation. This guide provides detailed protocols and application

notes for using ravoxertinib in preclinical research models.

Intfroduction to Ravoxertinib

Background and Significance

The MAPK pathway is one of the most frequently dysregulated signaling cascades in human cancers, with
approximately 50% of cutaneous melanomas harboring activating BRAF mutations and 20-30% exhibiting
RAS mutations [1]. Ravoxertinib targets ERK1/2, the terminal kinase effectors in the MAPK pathway,

providing a strategic approach to overcome resistance that develops to upstream BRAF and MEK inhibitors

[1][2].
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Basic Pharmacological Profile
e Chemical Name: Ravoxertinib (GDC-0994)
e Chemical Formula: C21H1sCIFN6O2
¢ Molecular Weight: 440.86 g/mol [3] [4]

e CAS Number: 1453848-26-4 [3] [4]
¢ Mechanism: Potent, selective ATP-competitive inhibitor of ERK1/2 [3] [5]

Mechanism of Action and Signhaling Pathways

Target Specificity and Potency

Ravoxertinib demonstrates exceptional selectivity and potency for ERK1/2 kinases:

Table 1: Ravoxertinib target specificity and inhibitory concentrations (ICso)

Target Biochemical ICso (nM) Cellular ICso (pM) Experimental Context

ERK1 1.1 nM [2] [5] - Cell-free assay [5]

ERK2 0.3 nM [2] [5] 0.086 uM [5] A375 BRAF V600E mutant cells [5]
pP90RSK 12 nM [2] 0.14 uM [5] A375 BRAF V600E mutant cells [5]

MAPK Signaling Pathway Context

The following diagram illustrates ravoxertinib's position within the MAPK signaling cascade and its

therapeutic application strategy:
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Figure 1: MAPK signaling pathway and ravoxertinib mechanism. Ravoxertinib directly inhibits ERK1/2,
the terminal effectors of the MAPK cascade, making it effective against cancers with BRAF or RAS

mutations and those resistant to upstream BRAF or MEK inhibitors [1] [2].

In Vitro Applications and Protocols

Cell Culture Preparation
e Cell Lines: Effective in BRAF-mutant models (A375, SKMel19, 451LU, Mel1617) and KRAS-mutant
lines [1] [6] [5]

e Culture Conditions: Standard media (RPMI-1640, DMEM, MEM) supplemented with 10% FBS [7]
¢ Plating Density: 400-3,000 cells/well for 96-well viability assays [7]

Stock Solution Preparation

Table 2: Ravoxertinib stock solution preparation

Parameter Specification Notes

Solvent DMSO [7] [4] Use high-quality, sterile DMSO

Stock 10-100 mM [7] [4] Aliquoted and stored at -80°C

Concentration

Storage -80°C, protected from moisture Moisture-absorbing DMSO reduces solubility
[4] [5]

Stability >1 year at -80°C [4] Avoid freeze-thaw cycles

Working Solution Preparation

e Solubility: 81-88 mg/mL in DMSO or ethanol [4] [5]
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e Aqueous Stability: Working solutions should be prepared immediately before use
¢ Dilution Series: Prepare in culture media with final DMSO concentration <0.1%

Key In Vitro Assay Protocols

3.4.1 Cell Viability Assay (CCK-8)
3.4.2 Colony Formation Assay

3.4.3 Apoptosis and Cell Cycle Analysis

Western Blot Analysis for Target Engagement

e Targets: phospho-ERK1/2, total ERK1/2, phospho-RSK, cleaved caspase-3 [8] [7]

e Sample Collection: 6-48 hours post-treatment depending on endpoint

¢ Key Findings: Ravoxertinib inhibits phospho-RSK without majorly impacting phospho-ERK levels,
distinguishing it from upstream inhibitors [1]

In Vivo Applications and Protocols

Formulation Preparation

Table 3: In vivo formulation options for ravexertinib

Formulation Composition Final Concentration Storage

Option 1 [5] 2% DMSO + 30% PEG300 + 5% 5 mg/mL (clear solution) Fresh preparation

Tween 80 + ddH20 recommended
Option 2 [4] 10% DMSO + 40% PEG300 + 2 mg/mL (4.54 mM) Stable for short-term
5% Tween 80 + 45% Saline at4°C
Option 3 [5] 0.5-1% CMC-Na in water >5 mg/mL (homogeneous  Stable for several
suspension) days at 4°C
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Dosing Regimens in Animal Models

Table 4: In vivo dosing regimens across disease models

Disease Model Dose Frequency Route Duration Key Outcomes

Subarachnoid 30 min Single i.C.V. 24-72 Improved long-term

hemorrhage [8] post- dose injection hours neurologic deficits, reduced
SAH cerebral edema

BRAF-mutant 10-75 Daily Oral 2-4 weeks Significant tumor growth

xenografts [6] [2] mg/kg gavage inhibition

KRAS-mutant 10 mg/kg Daily Oral 2-4 weeks Single-agent activity in

xenografts [2] gavage multiple models

General 10 mg/kg  Single Oral 8-hour Target coverage for =8

pharmacology [2] dose coverage hours

Administration Techniques

4.3.1 Oral Gavage (Standard Route)

4.3.2 Intracerebroventricular (i.c.v.) Injection

Efficacy Assessment Methods

e Tumor Models: Caliper measurements 2-3 times weekly, calculate tumor volume = (length x

width2)/2 [6]

¢ Neurological Models: Morris water maze, rotarod test, foot-fault test, forelimb placing test at 24-72
hours and long-term (weeks) post-treatment [8]
e Biomarker Analysis: Phospho-ERK1/2 and phospho-RSK in tumor/tissue lysates [1] [7]

Research Applications by Disease Model
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Oncology Applications
5.1.1 BRAF-Mutant Cancers

Ravoxertinib demonstrates particular efficacy in BRAF-mutant models:

¢ Melanoma: ICso of 0.086 pM for phospho-ERK2 inhibition in A375 cells [5]

¢ Colorectal Cancer: Partial responses in BRAF-mutant metastatic colorectal cancer patients in phase
| trial [7]

e Mechanism: Induces G1 phase cell-cycle arrest and alters expression of cell cycle-related genes [6]

5.1.2 Overcoming Targeted Therapy Resistance

 BRAFi Resistance: Effectively suppresses MAPK signaling in vemurafenib-resistant cells [1]

e Combination Therapy: Synergistic with BRAF/MEK inhibitors (combination index <1) in resistant
models [1]

e Apoptosis Induction: 27-63% apoptotic cells in resistant lines with combination therapy [1]

Neurological Applications

5.2.1 Subarachnoid Hemorrhage (SAH)

¢ Timing: Single dose 30 minutes post-SAH [8]
e Efficacy: Improves long-term sensorimotor and spatial learning deficits [8]
¢ Mechanism: Attenuates blood-brain barrier damage, cerebral edema, and neuronal apoptosis [8]

Troubleshooting and Technical Considerations

Common Technical Issues

¢ Solubility Problems: Use fresh, dry DMSO; sonicate if necessary [4]

¢ In Vivo Formulation Stability: Prepare fresh daily when possible; CMC-Na suspensions are more
stable than solvent-based formulations [5]

¢ Cell Line Variability: Verify BRAF/RAS mutation status before experiments [6]
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Optimization Guidelines

e Dose Response: Include broad range (0.001-10 pM) in initial experiments
¢ Time Course: Assess effects from 6 hours to 5 days depending on endpoint
e Combination Studies: Start with sub-ICso concentrations when testing with other inhibitors

Conclusion

Ravoxertinib represents a valuable research tool for targeting the ERK1/2 node in the MAPK pathway. Its
high selectivity, oral bioavailability, and demonstrated efficacy in both oncology and neurological disease
models make it particularly useful for studying MAPK-driven pathologies and resistance mechanisms. These
detailed protocols provide researchers with comprehensive guidance for implementing ravexertinib in their

experimental systems, with specific considerations for different disease models and research applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Ravoxertinib in Research Models: Comprehensive Application

Notes and Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548769#ravoxertinib-oral-administration-in-research-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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